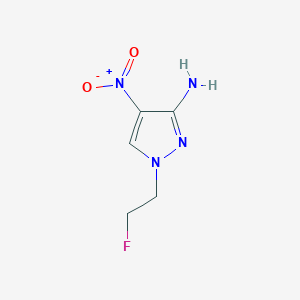

1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C5H7FN4O2 |

|---|---|

Molecular Weight |

174.13 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-4-nitropyrazol-3-amine |

InChI |

InChI=1S/C5H7FN4O2/c6-1-2-9-3-4(10(11)12)5(7)8-9/h3H,1-2H2,(H2,7,8) |

InChI Key |

FCSKTEKGVMBDFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CCF)N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

CAS number for 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine

An In-depth Technical Guide to 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The compound 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine is a specialized derivative within the pyrazole class of heterocyclic compounds. While a specific CAS number for this exact structure is not prominently listed in public chemical databases as of early 2026, this guide synthesizes established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive technical overview. This document is intended for researchers, scientists, and drug development professionals, offering a robust theoretical and practical framework for the synthesis, analysis, and potential application of this novel molecule.

Molecular Structure and Physicochemical Profile

The structure of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine incorporates several key functional groups that dictate its chemical behavior and potential biological activity:

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions.[1][2]

-

N1-Fluoroethyl Group: The ethyl fluoride substituent at the N1 position is critical. The fluorine atom enhances lipophilicity, which can improve cell membrane permeability.[3] Furthermore, the C-F bond is exceptionally stable, often used to block metabolic oxidation at that position, thereby increasing the compound's in vivo half-life.

-

C4-Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the pyrazole ring significantly influences the electron density of the aromatic system, affecting the acidity of the amine and the overall reactivity of the molecule. In energetic materials, this group contributes to the compound's energy content.[4]

-

C3-Amino Group: The primary amine (-NH2) at the C3 position is a key functional handle. It can act as a hydrogen bond donor and a nucleophile, making it a critical site for further chemical modification or for interaction with biological targets like enzyme active sites.

A summary of predicted physicochemical properties is presented below.

| Property | Predicted Value | Rationale / Comparison Compound |

| Molecular Formula | C₅H₇FN₄O₂ | Based on structural components. |

| Molecular Weight | 174.14 g/mol | Sum of atomic weights. |

| Boiling Point | > 300 °C (decomposes) | High polarity and potential for hydrogen bonding. |

| Melting Point | 160 - 180 °C | Based on similar nitro-amino pyrazoles.[5] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water. | Typical for polar aprotic heterocyclic compounds. |

Proposed Synthetic Pathway

The synthesis of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine can be logically approached through a multi-step sequence, starting from a commercially available pyrazole precursor. The proposed workflow is designed to be self-validating at each step, ensuring high purity of the final product.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation of 3-Amino-4-nitropyrazole

-

Causality: The first step involves the selective alkylation of the pyrazole ring nitrogen. Using a base like potassium carbonate (K₂CO₃) deprotonates the most acidic N-H proton of the pyrazole ring, creating a nucleophilic nitrogen anion. This anion then attacks the electrophilic carbon of 2-bromoethanol in a standard Sₙ2 reaction. Acetonitrile is chosen as the solvent due to its aprotic nature and appropriate boiling point for reflux.

-

Protocol:

-

To a solution of 3-amino-4-nitropyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Add 2-bromoethanol (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 82 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(2-Hydroxyethyl)-4-nitro-1H-pyrazol-3-amine.

-

Step 2: Deoxyfluorination

-

Causality: The conversion of the primary alcohol to an alkyl fluoride is a critical transformation. Diethylaminosulfur trifluoride (DAST) or its safer alternative, Deoxo-Fluor®, are standard reagents for this purpose. The reaction proceeds via the formation of a fluorosulfite intermediate, which then undergoes an intramolecular Sₙ2 displacement by the fluoride ion. The reaction is performed at low temperatures to control the reactivity of the fluorinating agent and minimize side reactions.

-

Protocol:

-

Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DAST (1.1 eq) dropwise via syringe. A color change may be observed.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the final product by column chromatography to obtain 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine.

-

Analytical Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: A self-validating analytical workflow.

Representative Analytical Methods

-

High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purity assessment.[6]

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: Acetonitrile:Water gradient (e.g., 40:60 to 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm (estimated λmax for nitropyrazoles).[6]

-

Expected Outcome: A single major peak with >95% purity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.[5]

-

¹H NMR: Expect characteristic signals for the pyrazole proton, the -CH₂-CH₂- group (with H-F coupling), and the -NH₂ protons.

-

¹³C NMR: Signals for the pyrazole ring carbons and the fluoroethyl carbons (with C-F coupling).

-

¹⁹F NMR: A triplet signal confirming the -CH₂F moiety.

-

-

Mass Spectrometry (MS): Confirms the molecular weight and formula.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected m/z: [M+H]⁺ at approximately 175.06.

-

Potential Applications in Drug Discovery

The pyrazole scaffold is prevalent in numerous FDA-approved drugs. The unique combination of functional groups in 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine suggests several promising avenues for therapeutic research.

-

Kinase Inhibition: Many pyrazole-containing molecules are potent kinase inhibitors. The amino group at C3 can serve as a crucial hydrogen-bonding "hinge-binder" within the ATP-binding pocket of kinases. The fluoroethyl group can probe hydrophobic pockets and enhance binding affinity. This scaffold could be explored for activity against kinases implicated in cancer or inflammatory diseases.[7]

-

Anti-inflammatory and Anti-infective Agents: Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[8][9] The electron-withdrawing nitro group and the amino functionality are common features in bioactive molecules.

Caption: Hypothetical mechanism of kinase inhibition.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound does not exist, precautions should be based on related nitro-aromatic and amino-heterocyclic compounds.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[10][11]

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][13] Nitro compounds can be potentially explosive, though the risk is low for this structure compared to polynitrated aromatics. Avoid heat, sparks, and open flames.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Segregate from strong oxidizing agents and acids.[10][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[12]

Conclusion

1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine represents a novel chemical entity with significant potential, particularly in the field of medicinal chemistry. This guide provides a comprehensive framework for its synthesis, purification, and characterization, grounded in established scientific principles. The proposed protocols and analytical methods offer a clear path for researchers to produce and validate this compound, paving the way for the exploration of its biological activities and potential development into next-generation therapeutics.

References

- BASF. (2026, January 20). Safety data sheet.

- MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 1-(2-Fluoroethyl)-1H-pyrazol-3-amine | 1258863-98-7.

- KISHIDA CHEMICAL CO., LTD. (2022, February 8). Safety Data Sheet.

- AFG Bioscience LLC. (2016, April 4). SAFETY DATA SHEET.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.

- BLDpharm. (n.d.). 1258863-98-7|1-(2-Fluoroethyl)-1H-pyrazol-3-amine.

- Fluorochem. (n.d.). 1-(2-fluoroethyl)-4-methyl-3-nitro-1H-pyrazole.

- CHIRALEN. (n.d.). 1-(2-Fluoroethyl)-1H-pyrazol-3-amine.

- Benchchem. (n.d.). 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine.

- BLDpharm. (n.d.). 1427021-88-2|1-(2-Fluoroethyl)-1H-pyrazol-4-amine.

- ChemScene. (n.d.). 1443278-85-0 | 1-(2-Fluoroethyl)-4-iodo-3-methyl-1H-pyrazole.

- Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.

- ATSDR. (n.d.). 6. ANALYTICAL METHODS.

-

PMC. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][12][13]triazin-7(6H). Retrieved from vertexaisearch.cloud.google.com

- Electronic Supplementary Information. (n.d.). N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block.

- Academia.edu. (n.d.). Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity.

- DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

- PubMed. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.

- PMC. (n.d.). Recent advances in the therapeutic applications of pyrazolines.

- Benchchem. (2025). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

- Growing Science. (2012). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.

- PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- ResearchGate. (n.d.). Pyrazole derivatives with diverse therapeutic activities.

Sources

- 1. dau.url.edu [dau.url.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity [academia.edu]

- 9. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. afgsci.com [afgsci.com]

- 12. download.basf.com [download.basf.com]

- 13. kishida.co.jp [kishida.co.jp]

4-Nitro-1H-pyrazol-3-amine Derivatives in Medicinal Chemistry

The following technical guide details the chemistry, synthesis, and medicinal applications of 4-nitro-1H-pyrazol-3-amine derivatives.

Executive Summary

The 4-nitro-1H-pyrazol-3-amine scaffold represents a high-value intermediate in the design of bioactive heterocycles. While often utilized as a precursor to 3,4-diaminopyrazoles (a gateway to purine mimics like pyrazolo[1,5-a]pyrimidines), the nitro-derivative itself possesses distinct electronic properties that are exploited in antimicrobial and antitumor research. This guide dissects the synthetic pathways, tautomeric behavior, and structure-activity relationships (SAR) of this scaffold, providing actionable protocols for drug discovery professionals.

Structural & Physicochemical Properties[1][2][3][4][5][6]

The Tautomeric Equilibrium

A critical feature of 3-aminopyrazoles is the annular tautomerism between the 3-amino (1H) and 5-amino (1H) forms. The introduction of a strongly electron-withdrawing nitro group (

-

Electronic Effect: The 4-nitro group increases the acidity of the N-H proton (lowering pKa) and pulls electron density from the ring, stabilizing the anionic species during nucleophilic substitutions.

-

Binding Implications: In kinase active sites, the tautomeric state dictates the H-bond donor/acceptor motif presented to the hinge region (e.g., interaction with the gatekeeper residue).

Pharmacophore Features[3][4][6][7][8][9]

-

C3-Amine: Primary H-bond donor; nucleophilic handle for cyclization.

-

C4-Nitro:

-

As a Pharmacophore: Electron sink; potential for bioreductive activation (antimicrobial mechanism).

-

As a Synthon: Masked amine for generating fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines).

-

-

N1-H: H-bond donor; site for alkylation to modulate solubility and lipophilicity.

Synthetic Strategies

The synthesis of 4-nitro-1H-pyrazol-3-amine derivatives generally follows two distinct logic streams: Direct Functionalization of the pyrazole core or De Novo Cyclization .

Route A: Direct Nitration (Classic)

Nitration of 3-aminopyrazole is feasible but often suffers from regioselectivity issues and safety concerns regarding energetic intermediates.

-

Reagents:

or -

Challenge: Protection of the exocyclic amine is often required to prevent oxidation or N-nitration.

Route B: De Novo Cyclization (Preferred)

This route offers higher diversity and safety. It involves the condensation of hydrazines with nitro-substituted enaminonitriles.

-

Precursor: 2-nitro-3-ethoxyacrylonitrile or 1,1-bis(methylthio)-2-nitroethylene.

-

Mechanism: Addition-elimination followed by cyclization.

-

Advantage: Allows introduction of N1-substituents (aryl, alkyl) by selecting the appropriate hydrazine.

Visualization of Synthetic Pathways

Figure 1: Synthetic workflow comparing direct nitration vs. de novo cyclization and downstream applications.

Medicinal Chemistry Applications

Kinase Inhibitors (The "Reduced" Scaffold)

The most prominent application lies in reducing the 4-nitro group to an amine, generating 3,4-diaminopyrazole . This species is a bioisostere of diamino-pyrimidine and is critical for synthesizing:

-

CDK Inhibitors (Cyclin-Dependent Kinases): Fused pyrazolo[1,5-a]pyrimidines target the ATP-binding pocket of CDK2 and CDK4. The pyrazole N2 and exocyclic amine often form the "hinge binder" motif.

-

FLT3 Inhibitors: Used in Acute Myeloid Leukemia (AML).[1] The scaffold provides a rigid template to orient solubilizing groups (e.g., piperazines) towards the solvent front.

-

RIPK1 Inhibitors: Recent studies (e.g., derivatives of AZD4547) utilize the 1H-pyrazol-3-amine core to achieve high selectivity against necroptosis pathways [1].[2]

Antimicrobial Agents (The "Retained" Nitro)

Unlike kinase inhibitors, antimicrobial candidates often retain the 4-nitro group .

-

Mechanism: Similar to metronidazole, the nitro group can undergo bioreductive activation within bacteria (e.g., S. aureus, M. tuberculosis), generating reactive radical species that damage DNA.

-

SAR Insight: Introduction of lipophilic N1-aryl groups enhances membrane permeability, while the C4-nitro group lowers the LUMO energy, facilitating reduction.

Experimental Protocols

Protocol A: Synthesis of 4-Nitro-1H-pyrazol-3-amine (Cyclization Method)

This protocol avoids the hazards of direct nitration.

-

Reagents: Hydrazine hydrate (1.2 eq), 2-nitro-3-ethoxyacrylonitrile (1.0 eq), Ethanol (0.5 M concentration).

-

Procedure:

-

Dissolve 2-nitro-3-ethoxyacrylonitrile in absolute ethanol.

-

Add hydrazine hydrate dropwise at 0°C (Exothermic reaction).

-

Reflux the mixture for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Cool to room temperature. The product often precipitates as a yellow solid.[3]

-

Workup: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

-

-

Yield: Typically 75–85%.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Standard procedure to access the 3,4-diamino precursor.

-

Setup: 4-Nitro-1H-pyrazol-3-amine (1.0 eq), 10% Pd/C (10 wt%), Methanol.

-

Procedure:

-

Purge reaction vessel with Nitrogen.

-

Add substrate and catalyst in methanol.[4]

-

Switch to Hydrogen atmosphere (balloon pressure or 30 psi in Parr shaker).

-

Stir vigorously at RT for 4–6 hours. Color change from yellow to colorless indicates completion.

-

-

Safety: Filter catalyst under inert atmosphere (pyrophoric risk).

-

Isolation: Concentrate filtrate to yield the unstable diamine, which should be used immediately in the next cyclization step.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C4-substitutions on biological activity, highlighting the divergence between kinase and antimicrobial targets.

| C4-Substituent | Target Class | Primary Effect | Key Reference Context |

| Antimicrobial | Electron withdrawal; Bioreductive activation; Increased acidity of N-H. | S. aureus inhibition; Fungal targets [2]. | |

| Kinase (Precursor) | Nucleophile for bicyclic ring formation; H-bond donor. | Precursor for CDK/FLT3 inhibitors. | |

| Antiviral / Kinase | Electronic modulation; smaller steric footprint than nitro. | Pyrazole-3-carbonitrile derivatives.[5][6][7][3] | |

| Synthetic Handle | Allows Pd-catalyzed cross-coupling (Suzuki/Buchwald). | Late-stage functionalization. |

SAR Logic Diagram

Figure 2: Strategic divergence in medicinal chemistry applications based on the fate of the nitro group.

References

-

Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

-

Design, Synthesis, and Bioevaluation of Pyrazole-Containing Tubulin Polymerisation Inhibitors. Source: Taylor & Francis Online URL:[Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. Source: PubMed Central (PMC) URL:[Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives (AML Activity). Source: MDPI (Molecules) URL:[Link]

Sources

- 1. hammer.purdue.edu [hammer.purdue.edu]

- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Dimethyl-4-nitro-1H-pyrazole (14531-55-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. rsc.org [rsc.org]

Technical Guide: Physical Properties of N-(2-Fluoroethyl) Nitropyrazoles

Part 1: Executive Summary & Core Directive

This guide provides a comprehensive technical analysis of N-(2-fluoroethyl) nitropyrazoles , a specialized class of heterocyclic compounds bridging the gap between high-energy density materials (HEDMs) and radiopharmaceutical precursors.

Unlike generic alkyl-nitropyrazoles, the N-(2-fluoroethyl) moiety introduces a specific set of physicochemical alterations:

-

Density Enhancement: The fluorine atom increases crystal density relative to the ethyl analog, a critical parameter for detonation velocity in energetic materials.

-

Lipophilicity Modulation: In medicinal chemistry, the fluorine acts as a bioisostere for hydrogen or a hydroxyl group, altering

and metabolic stability. -

Melting Point Depression:

-alkylation removes the intermolecular hydrogen bonding capability of the parent nitropyrazole, frequently converting high-melting solids into room-temperature liquids or melt-castable solids.

Part 2: Synthesis & Structural Characterization[1]

Synthetic Pathway: Nucleophilic Substitution

The most robust method for generating N-(2-fluoroethyl) nitropyrazoles is the direct

Standard Operating Procedure (SOP)

-

Precursor: 3,5-Dinitropyrazole (DNP) or 4-Nitropyrazole.

-

Alkylating Agent: 1-Bromo-2-fluoroethane (BFE) or 1-Iodo-2-fluoroethane.

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]

Protocol:

-

Activation: Dissolve 1.0 eq of nitropyrazole in anhydrous MeCN. Add 1.2 eq of

. Stir at RT for 30 min to generate the pyrazolate anion. -

Alkylation: Add 1.5 eq of 1-bromo-2-fluoroethane dropwise.

-

Reflux: Heat to 60–80°C for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with brine.

-

Purification: Column chromatography (Hexane/EtOAc gradient).

Critical Control Point: Regioselectivity can be an issue with asymmetric nitropyrazoles (e.g., 3-nitropyrazole). The

Visualization of Synthesis Logic

Figure 1: Nucleophilic substitution pathway for the synthesis of N-(2-fluoroethyl) nitropyrazoles. The reaction is driven by the formation of the nucleophilic pyrazolate anion.

Part 3: Physical & Physicochemical Properties[2][3]

Comparative Property Table

The following data aggregates experimental and predicted values for key derivatives. Note the density increase provided by the fluorine atom compared to the non-fluorinated ethyl analog.

| Property | 1-Ethyl-4-nitropyrazole | 1-(2-Fluoroethyl)-4-nitropyrazole | 1-(2-Fluoroethyl)-3,5-dinitropyrazole |

| Physical State | Liquid / Low-melt Solid | Liquid | Viscous Liquid / Low-melt Solid |

| Melting Point | 46–48 °C | < 25 °C (Predicted) | ~40–60 °C (Est.) |

| Boiling Point | 265 °C (760 Torr) | ~280 °C (Predicted) | > 300 °C (Dec.) |

| Density ( | 1.28 g/cm³ | 1.41 g/cm³ (Predicted) | 1.65–1.72 g/cm³ (Est.)[1] |

| LogP | 0.67 | 0.85 | 1.10 |

| H-Bond Donor | 0 | 0 | 0 |

| H-Bond Acceptor | 3 | 3 (+1 F interaction) | 5 |

Energetic Properties (Density & Stability)

For researchers in energetic materials, the N-(2-fluoroethyl) group is a strategic compromise.

-

Density Effect: Fluorine is heavier and smaller than the methyl group it often replaces. The introduction of the fluoroethyl group typically adds ~0.1–0.15 g/cm³ to the density compared to the ethyl analog.

-

Oxygen Balance (OB): While the ethyl group consumes oxygen during combustion (

), the fluorine atom does not require oxygen, slightly improving the effective OB compared to a pure alkyl chain. -

Thermal Stability: These compounds generally exhibit decomposition temperatures (

) > 200°C. The C-F bond is metabolically and thermally robust, preventing premature degradation.

Spectroscopic Identification

Verification of the N-(2-fluoroethyl) chain is distinct in NMR spectroscopy.

-

NMR (CDCl

-

4.3–4.5 ppm (dt,

-

4.7–4.9 ppm (dt,

-

Note: The large geminal H-F coupling is diagnostic.

-

4.3–4.5 ppm (dt,

-

NMR:

-

Typically appears around

to

-

Part 4: Experimental Protocols

Density Measurement (Gas Pycnometry)

For liquid or solid samples where high precision is required for energetic calculations.[1]

-

Calibration: Calibrate the gas pycnometer using a standard steel sphere of known volume.

-

Sample Loading: Load ~100 mg of the N-(2-fluoroethyl) nitropyrazole into the sample cup. If liquid, use a specific liquid cup insert.

-

Purge: Purge with dry Helium (He) for 10 cycles to remove ambient moisture and air.

-

Measurement: Perform 5 pressure cycles. The system measures the volume of gas displaced by the sample.

-

Calculation:

.

Thermal Stability Assessment (DSC)

Critical for safety profiling.[1]

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Pan: Aluminum hermetic pan with a pinhole (to allow gas escape prevents pan rupture, though sealed pans are used for vapor pressure studies).

-

Ramp: 5°C/min from 40°C to 400°C.

-

Analysis: Identify

(onset of decomposition) and-

Pass Criteria:

is generally required for stable energetic formulations.

-

Part 5: Structure-Property Relationships

The following diagram illustrates how the N-functionalization alters the fundamental physical state of the molecule.

Figure 2: Causal relationship between N-alkylation and the resulting physicochemical properties. The removal of the N-H proton eliminates hydrogen bonding, lowering the melting point, while the fluorine atom maintains high density.

Part 6: References

-

Synthesis of N-Fluoroalkyl Pyrazoles:

-

Energetic Properties of Nitropyrazoles:

-

Zhang, J., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2020, 25(15), 3475. Link

-

-

Thermal Decomposition Kinetics:

-

Muravyev, N. V., et al. "Thermal Decomposition of Nitropyrazoles." Thermochimica Acta, 2016. Link

-

-

Melt-Castable Energetics:

-

General Pyrazole Properties:

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Ethyl-4-nitro-1H-pyrazole | C5H7N3O2 | CID 12565213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 6. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine from 4-nitro-3-aminopyrazole

Executive Summary

This application note details the optimized protocol for synthesizing 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine from 4-nitro-3-aminopyrazole . This transformation is a critical step in the development of novel kinase inhibitors (e.g., FGFR, RIPK1 inhibitors) and high-energy materials. The core challenge addressed here is the regioselectivity of the N-alkylation.[1] Pyrazoles with electron-withdrawing groups (nitro) and electron-donating groups (amino) exhibit complex tautomeric equilibria, often leading to mixtures of N1- and N2- alkylated products. This guide provides a robust Method A (Direct Alkylation) using Cesium Carbonate/DMF, validated by structural characterization protocols (NOESY NMR) to ensure the isolation of the correct regioisomer.

Scientific Background & Retrosynthesis

The Regioselectivity Challenge: 4-Nitro-3-aminopyrazole exists in tautomeric equilibrium. The acidity of the ring nitrogen is enhanced by the electron-withdrawing nitro group at position 4.

-

Target Isomer (1,3-isomer): Alkylation at the nitrogen distal to the amino group.

-

Byproduct (1,5-isomer): Alkylation at the nitrogen proximal to the amino group.

While steric hindrance from the amino group generally disfavors the 1,5-isomer, the specific electronic effects of the 4-nitro group can stabilize the transition state for N-proximal alkylation. Therefore, high-resolution chromatography and definitive structural assignment are non-negotiable.

Retrosynthetic Logic:

The most direct route is the nucleophilic substitution (

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocol

Method A: Direct N-Alkylation (Primary Route)

This method utilizes Cesium Carbonate (

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 4-Nitro-3-aminopyrazole | 128.09 | 1.0 | 5.00 g | Substrate |

| 1-Bromo-2-fluoroethane | 126.96 | 1.5 | 7.43 g (approx 4.3 mL) | Alkylating Agent |

| Cesium Carbonate ( | 325.82 | 2.0 | 25.4 g | Base |

| DMF (Anhydrous) | - | - | 50 mL (10 vol) | Solvent |

| Sodium Iodide (NaI) | 149.89 | 0.1 | 0.58 g | Catalyst (Finkelstein) |

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

). -

Dissolution: Add 4-nitro-3-aminopyrazole (5.00 g) and anhydrous DMF (50 mL). Stir at room temperature until fully dissolved.

-

Deprotonation: Add Cesium Carbonate (25.4 g) in a single portion. The suspension may change color (often yellow/orange) indicating anion formation. Stir for 15 minutes at ambient temperature.

-

Catalyst Addition: Add Sodium Iodide (0.58 g). Note: Iodide catalyzes the reaction by converting the alkyl bromide to the more reactive alkyl iodide in situ.

-

Alkylation: Add 1-bromo-2-fluoroethane dropwise via syringe.

-

Safety Alert: Fluoroalkyl halides are toxic. Perform this step in a well-ventilated fume hood.

-

-

Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the starting material (

129 [M+H]).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice Water (200 mL) to precipitate inorganic salts and quench the reaction.

-

Extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with Brine (

mL) to remove residual DMF. -

Dry over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure.

-

-

Purification (Critical):

-

The crude residue will likely contain both regioisomers.

-

Column Chromatography: Silica gel (230-400 mesh).

-

Gradient: 0%

60% Ethyl Acetate in Hexanes. -

Elution Order: Typically, the 1-(2-fluoroethyl)-4-nitro-1H-pyrazol-5-amine (byproduct) elutes first (less polar due to internal H-bonding or shielding), followed by the desired 1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-amine (Target). Note: This order must be confirmed by NOESY.

-

Analytical Characterization & Validation

To ensure scientific integrity, you must distinguish the target (1,3-isomer) from the byproduct (1,5-isomer).

Expected Data for Target:

-

LC-MS:

= 175.1 [M+H] -

1H NMR (DMSO-d6, 400 MHz):

- 8.60 (s, 1H, Pyrazole-H5). Note: This proton is deshielded by the adjacent nitro group.

-

7.20 (bs, 2H,

-

4.80 (dt, 2H,

-

4.45 (dt, 2H,

-

19F NMR:

-220 ppm (approx, triplet of triplets).

The Self-Validating Step: NOESY NMR

-

Target (1,3-isomer): The N-alkyl group is at position 1. The amino group is at position 3.[2] The proton at position 5 is adjacent to the N-alkyl group.

-

Observation: Strong NOE correlation between Pyrazole-H5 and the

protons.

-

-

Byproduct (1,5-isomer): The N-alkyl group is at position 1. The amino group is at position 5.[3]

-

Observation: Strong NOE correlation between

protons and

-

Figure 2: Purification and Validation Workflow. The NOESY step is the critical control point for isomeric purity.

Safety & Handling

-

1-Bromo-2-fluoroethane: Highly toxic and a potential alkylating agent. It can penetrate skin. Wear double nitrile gloves and use only in a certified fume hood.

-

Nitropyrazoles: Nitro compounds can be energetic.[4] While this specific intermediate is generally stable, avoid subjecting the dry solid to excessive heat (>100°C) or mechanical shock.

-

Waste Disposal: All aqueous waste containing fluoride or bromide must be segregated according to halogenated waste protocols.

References

-

Regioselectivity in Pyrazole Alkylation

-

Levin, M. D., et al. "Highly Selective N-Alkylation of Pyrazoles."[5] Journal of Organic Chemistry, 2022.

-

Source:

-

-

Synthesis of Aminopyrazoles (Review)

- Fichez, J., et al.

-

Source:

-

Kinase Inhibitor Scaffolds (Context)

- "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel RIPK1 Inhibitor." Journal of Medicinal Chemistry, 2023.

-

Source:

Sources

- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Note: Regioselective Synthesis of 1-(2-Fluoroethyl)-3-amino-4-nitropyrazole

This Application Note provides a comprehensive, field-validated protocol for the alkylation of 3-amino-4-nitropyrazole with 1-bromo-2-fluoroethane. It addresses the critical challenges of regioselectivity (N1 vs. N2 alkylation) and the safe handling of volatile, highly toxic alkylating agents.

Abstract

The N-alkylation of 3-amino-4-nitropyrazole is a pivotal step in the synthesis of various pharmaceutical candidates (e.g., kinase inhibitors) and energetic materials. This reaction presents two primary challenges: regioselectivity (discriminating between the N1 and N2 ring nitrogens) and safety (handling the volatile and toxic 1-bromo-2-fluoroethane). This guide details an optimized protocol using Cesium Carbonate (

Scientific Background & Mechanism[1][2][3][4][5]

The Challenge of Regioselectivity

3-Amino-4-nitropyrazole exists in a tautomeric equilibrium. The position of the alkylation is governed by the interplay of steric hindrance, electronic effects, and hydrogen bonding.

-

N1-Alkylation (Major): Attack at the nitrogen distal to the amino group. This is generally favored for 3-substituted pyrazoles due to steric relief and electronic repulsion from the exocyclic amine lone pair.

-

N2-Alkylation (Minor): Attack at the nitrogen adjacent to the amino group. This is often disfavored unless specific directing groups or transition-state hydrogen bonds are involved.

In the case of 3-amino-4-nitropyrazole, the electron-withdrawing nitro group at C4 increases the acidity of the ring NH (

Reagent Profile: 1-Bromo-2-fluoroethane

-

Boiling Point: ~71 °C

-

Hazards: Fatal if swallowed or in contact with skin; highly flammable.[1]

-

Handling: Due to its volatility and toxicity, this reagent must be handled in a fume hood, and the reaction is best performed in a sealed pressure vessel to prevent loss of stoichiometry and exposure.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |

| 3-Amino-4-nitropyrazole | 128.09 | 1.0 | Solid | Substrate |

| 1-Bromo-2-fluoroethane | 126.96 | 1.5 | 1.70 | Electrophile |

| Cesium Carbonate ( | 325.82 | 2.0 | Solid | Base |

| DMF (Anhydrous) | 73.09 | N/A | 0.944 | Solvent |

| Ethyl Acetate | 88.11 | N/A | 0.902 | Workup |

Step-by-Step Procedure

Step 1: Preparation of the Reaction Mixture

-

Oven-dry a 50 mL pressure tube (or heavy-walled glass vial) and a magnetic stir bar. Allow to cool under nitrogen.

-

Charge the tube with 3-amino-4-nitropyrazole (1.0 g, 7.8 mmol) and Cesium Carbonate (5.1 g, 15.6 mmol).

-

Add Anhydrous DMF (10 mL). The volume should be sufficient to create a stirrable slurry but concentrated enough (approx. 0.5 – 0.8 M) to drive the reaction.

-

Stir at room temperature for 15 minutes to ensure deprotonation. The mixture will likely turn yellow/orange due to the formation of the nitropyrazole anion.

Step 2: Addition of Alkylating Agent

-

CRITICAL SAFETY STEP: In a well-ventilated fume hood, carefully add 1-bromo-2-fluoroethane (0.87 mL, 1.48 g, 11.7 mmol) via syringe.

-

Note: Since the density is high (1.7 g/mL), weigh the syringe before and after to ensure accurate mass addition.

-

-

Immediately seal the pressure tube tightly with its Teflon cap.

Step 3: Reaction

-

Place the sealed vessel in a pre-heated oil block/bath at 60 °C .

-

Why 60 °C? This temperature provides sufficient energy for the

reaction while remaining below the boiling point of the alkyl bromide (71 °C) to minimize internal pressure, though the sealed vessel contains any vapors.

-

-

Stir vigorously for 4–6 hours .

-

Monitoring: Monitor progress by LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The starting material (

) should disappear, and a higher

Step 4: Workup

-

Cool the vessel to room temperature before opening.

-

Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (50 mL).

-

Transfer to a separatory funnel. Separate the layers.

-

Extract the aqueous layer two more times with Ethyl Acetate (2 x 30 mL) to recover all product.[1]

-

Wash the combined organic layers with Brine (saturated NaCl, 2 x 30 mL) to remove DMF.

-

Dry over anhydrous Sodium Sulfate (

) , filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via silica gel column chromatography.

-

Gradient: 0%

60% Ethyl Acetate in Hexanes. -

N1 vs N2 Separation: The N1-alkylated isomer (major) is typically less polar than the N2-isomer. Collect the major fraction.

Process Logic & Visualization

Reaction Workflow Diagram

Caption: Optimized workflow for the safe and regioselective alkylation of 3-amino-4-nitropyrazole.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Loss of alkyl halide due to volatility. | Ensure vessel is sealed tight; check cap integrity.[1] Lower temp to 50°C and extend time. |

| Poor Regioselectivity | High temperature or wrong solvent.[1] | Switch to Cesium Carbonate (larger cation effect).[1] Ensure temperature does not exceed 60°C. |

| O-Alkylation (Rare) | Reaction at nitro oxygen (ambident nucleophile). | Rare in this system.[1][3][4] Ensure anhydrous conditions. |

| Emulsion in Workup | DMF presence. | Wash organic layer thoroughly with water (x3) before brine.[1] |

Safety & Hazards (E-E-A-T)

1-Bromo-2-fluoroethane is a Category 1 Acute Toxin (Dermal/Oral).

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Decontamination: Quench glassware and syringes with a dilute solution of alcoholic KOH or ammonia to destroy residual alkyl halide before removal from the hood.

-

Energetic Warning: Nitro-substituted pyrazoles can possess energetic properties.[5] While 3-amino-4-nitropyrazole is generally stable, avoid subjecting dry solids to excessive friction or shock.

References

-

Regioselectivity in Pyrazole Alkylation

-

Safety Data for 1-Bromo-2-fluoroethane

-

Synthesis of Fluoroethyl-Triazoles (Analogous Chemistry)

-

Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid. Mol Imaging. 2010 Dec;9(6):329-42.[6]

-

-

General Pyrazole Chemistry

Sources

- 1. JP2008526723A - Pyrazole derivatives that modulate the activity of CDK, GSK and Aurora kinase - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Using 2-fluoroethyl tosylate for N-alkylation of nitropyrazoles

Executive Summary

This guide details the protocol for the

Nitropyrazoles present specific challenges: they are ambident nucleophiles with reduced nucleophilicity due to the electron-withdrawing nitro group, and they carry safety risks as potential energetic materials. This protocol prioritizes regiocontrol , safety , and scalability , utilizing a cesium carbonate/DMF system that balances reactivity with thermodynamic selectivity.

Strategic Analysis & Mechanistic Insight

The Reagent: 2-Fluoroethyl Tosylate

Unlike volatile alkyl halides (e.g., 1-bromo-2-fluoroethane), 2-fluoroethyl tosylate is a non-volatile liquid (

-

Reactivity: Moderate.

.[1] The tosylate leaving group requires elevated temperatures ( -

Stability: The

-fluorine atom exerts an inductive electron-withdrawing effect, slightly deactivating the electrophilic carbon but also increasing the acidity of the

The Substrate: Nitropyrazole Regioselectivity

Nitropyrazoles exist in tautomeric equilibrium. For 3-nitropyrazole , alkylation can occur at

-

N1-Alkylation (Target): Yields 1-(2-fluoroethyl)-3-nitropyrazole . This is generally the thermodynamically preferred isomer and is favored by steric bulk, although the fluoroethyl group is relatively small.

-

N2-Alkylation (Impurity): Yields 1-(2-fluoroethyl)-5-nitropyrazole . This places the alkyl group adjacent to the bulky/repulsive nitro group ("ortho-like" repulsion).

Mechanism & Pathway Visualization:

Caption: Mechanistic pathway showing the competition between N1 and N2 alkylation. Steric repulsion between the nitro group and the incoming alkyl chain disfavors Path B.

Safety Protocol (Critical)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Energetic Material | Nitropyrazoles possess high nitrogen/oxygen content and can be shock/thermal sensitive. | Blast Shield: Perform all heating behind a blast shield. Do not heat dry solids. Limit scale <5g until DSC data is available. |

| Alkylating Agent | 2-Fluoroethyl tosylate is a potent alkylator and potential genotoxin. | Containment: Use a fume hood. Double-glove (Nitrile). Quench all glassware/waste with dilute NaOH/MeOH before disposal. |

| Chemical Burn | 2-Fluoroethanol (hydrolysis byproduct) is highly toxic (metabolizes to fluoroacetate). | Waste: Segregate aqueous waste. Do not mix with acid waste streams. |

Master Experimental Protocol

Scale: 10.0 mmol (Representative) Target Concentration: 0.2 M (w.r.t Pyrazole)

Materials

-

Substrate: 3-Nitropyrazole (1.13 g, 10.0 mmol).

-

Reagent: 2-Fluoroethyl tosylate (2.40 g, 11.0 mmol, 1.1 equiv).

-

Base: Cesium Carbonate (

) (4.89 g, 15.0 mmol, 1.5 equiv). Note: -

Solvent: Anhydrous DMF (50 mL). Alternative: Acetonitrile (ACN) for lower boiling point, but slower rate.

Step-by-Step Procedure

-

Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solubilization: Add 3-Nitropyrazole (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add

(1.5 equiv) in a single portion. The suspension may turn yellow/orange (formation of nitropyrazolate anion). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation. -

Addition: Add 2-Fluoroethyl tosylate (1.1 equiv) dropwise via syringe.

-

Tip: If the tosylate is viscous, dilute with 1-2 mL of DMF before addition.

-

-

Reaction: Equip with a reflux condenser. Heat the mixture to 80°C in an oil bath.

-

Monitoring: Check LCMS at 2 hours. The nitropyrazole is UV active (254 nm).

-

Endpoint: Reaction is typically complete in 4–6 hours. Look for consumption of the starting material (

) and appearance of product (

-

-

Workup (Aqueous Extraction):

-

Cool to RT.

-

Dilute with Ethyl Acetate (EtOAc, 100 mL).

-

Wash with Water (

) to remove DMF and inorganic salts. Crucial: DMF retention interferes with chromatography. -

Wash with Brine (

). -

Dry organic layer over

, filter, and concentrate under reduced pressure.[1]

-

-

Purification:

-

Flash Chromatography: Silica gel.[1]

-

Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0

60:40). -

Separation: The N1-isomer (Target) usually elutes after the N2-isomer (if present) due to higher polarity, or before depending on the specific column chemistry. Note: In many nitropyrazole cases, the N1-isomer is less polar than the N-H starting material but separation from regioisomers requires careful gradient elution.

-

Optimization & Troubleshooting Guide

Use the following logic to optimize yield or selectivity if the standard protocol fails.

Caption: Troubleshooting logic for N-alkylation. TFE = 2,2,2-Trifluoroethanol; HFIP = Hexafluoroisopropanol.

Regioselectivity Data (Reference Values)

| Substrate | Conditions | Major Isomer | Ratio (N1:N2) | Ref |

| 3-Nitropyrazole | 1-alkyl-3-nitro | >95:5 | [1] | |

| 4-Nitropyrazole | Symmetric* | N/A | [2] | |

| 3,5-Dimethyl-4-nitropyrazole | Symmetric | N/A | [3] |

*Note: 4-nitropyrazole is symmetric.[3] Alkylation produces a single isomer unless C3/C5 are asymmetrically substituted.

References

-

Regioselectivity in 3-Nitropyrazoles: Dalinger, I. L., et al. "N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan." Chemistry of Heterocyclic Compounds, 2015.

-

General Pyrazole Alkylation: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." Application Note, 2025.[2][3][4][5]

-

Fluoroethyl Tosylate in Radiochemistry: Schirrmacher, R., et al. "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers." MedChemComm, 2015.

-

Base Effects on Selectivity: Tao, Y., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry, 2022.

-

Reagent Properties: Fluoryx Labs. "2-Fluoroethyl Tosylate Safety Data Sheet & Properties."

Sources

Application Note: High-Efficiency Reduction of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine

Executive Summary

The reduction of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine to its corresponding vicinal diamine, 1-(2-Fluoroethyl)-1H-pyrazole-3,4-diamine , is a critical transformation in the synthesis of next-generation RET kinase inhibitors (e.g., analogs of Pralsetinib/Gavreto). While the nitro-to-amine reduction is chemically standard, the presence of the 2-fluoroethyl side chain and the high oxidative instability of the resulting 3,4-diaminopyrazole core require precise control over reaction conditions and workup procedures.

This guide details two validated protocols:

-

Catalytic Hydrogenation (Pd/C): The "Gold Standard" for high-purity applications, minimizing byproduct formation.

-

Iron-Mediated Chemical Reduction: A robust, scalable alternative for laboratories lacking high-pressure hydrogenation infrastructure.

Chemical Strategy & Mechanistic Insight

The Transformation

The objective is the chemoselective reduction of the nitro group at position 4 without affecting the potentially labile C–F bond on the N-alkyl side chain or the pyrazole ring integrity.

Key Challenges:

-

Oxidative Instability: Free base 3,4-diaminopyrazoles are electron-rich and extremely prone to air oxidation, rapidly turning from off-white/yellow to dark black/tar. Protocol Requirement: The product must be handled under inert atmosphere (Ar/N2) or immediately converted to a stable salt (e.g., dihydrochloride).

-

Side Chain Stability: The 2-fluoroethyl group is generally stable to reduction. However, strong bases or excessive heat can promote E2 elimination of HF, generating a vinyl species. Neutral or slightly acidic conditions are preferred.

Reaction Pathway

The following diagram illustrates the reduction pathway and the critical stabilization step.

Figure 1: Reaction pathway highlighting the critical stabilization of the air-sensitive diamine product.

Protocol A: Catalytic Hydrogenation (Pd/C)

Status: Preferred Method (High Purity) Scale: Milligram to Multigram

Reagents & Equipment

-

Substrate: 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (1.0 equiv)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: If solubility is poor, use 1:1 MeOH:THF.

-

Hydrogen Source: H2 balloon (1 atm) or Hydrogenator (30 psi).

-

Workup: Celite® 545, HCl in Dioxane (4M) or MeOH.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask, dissolve the nitro-pyrazole substrate in MeOH (concentration ~0.1 M).

-

Checkpoint: Ensure the starting material is fully dissolved or finely suspended.

-

-

Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (10 wt%).

-

Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if adding to a flammable solvent, or add the catalyst first under inert gas.

-

-

Hydrogenation: Purge the flask with vacuum/Nitrogen (3 cycles), then vacuum/Hydrogen (3 cycles). Attach a hydrogen balloon or set pressure to 30 psi.

-

Reaction: Stir vigorously at Room Temperature (20–25 °C) for 2–4 hours.

-

Monitoring: Monitor by LCMS or TLC. The yellow nitro compound spot will disappear, and a polar, UV-active amine spot will appear.

-

-

Filtration: Once complete, purge with Nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

-

Critical: Do not let the catalyst pad dry out completely (fire hazard).

-

-

Stabilization (Crucial): Immediately cool the filtrate to 0 °C and add HCl (4M in Dioxane, 2.5 equiv).

-

Isolation: Concentrate the solution in vacuo to obtain the 1-(2-Fluoroethyl)-1H-pyrazole-3,4-diamine dihydrochloride as an off-white to pale pink solid.

-

Storage: Store at -20 °C under argon.

-

Protocol B: Iron-Mediated Reduction (Fe/NH4Cl)

Status: Robust Alternative (Tolerant of Impurities) Scale: Gram to Kilogram

Reagents[1][2][3][4]

-

Substrate: 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, 5.0 equiv)

-

Electrolyte: Ammonium Chloride (NH4Cl, 5.0 equiv)

-

Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure

-

Setup: In a flask equipped with a reflux condenser, suspend the substrate in EtOH/Water (3:1, 0.2 M).

-

Activation: Add NH4Cl and Iron powder.

-

Reaction: Heat the mixture to Reflux (80 °C) with vigorous stirring.

-

Observation: The reaction typically completes within 1–2 hours. The color will change from bright yellow to a muddy brown/grey (iron oxides).

-

-

Workup:

-

Filter the hot mixture through Celite® to remove iron sludge. Wash with hot EtOH.

-

Note: If the filtrate is cloudy, iron salts may have passed through. A wash with EDTA solution during extraction can sequester residual iron, but for this hydrophilic product, simple filtration and acidification is preferred.

-

-

Isolation: Concentrate the filtrate. The residue will contain inorganic salts (NH4Cl).

-

Purification: Redissolve the crude residue in a minimum amount of cold water, basify with Na2CO3 (if free base is needed immediately for the next step) or extract into warm Ethyl Acetate/THF (if possible).

-

Preferred: Isolate as HCl salt directly from the ethanolic filtrate as in Protocol A.

-

Analytical Quality Control (QC)

| Parameter | Method | Expected Result |

| Identity | 1H NMR (DMSO-d6) | Nitro: ~8.4 ppm (CH=N).[1] Amine: ~7.2 ppm (CH=N), broad singlets at ~4-5 ppm (NH2). |

| Purity | HPLC (254 nm) | >95% (monitor disappearance of nitro peak). |

| Appearance | Visual | Free Base: Yellow/Brown oil (oxidizes rapidly). HCl Salt: Off-white/Pink solid. |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = Calculated MW + 1. |

Data Visualization: QC Workflow

Figure 2: Quality control decision tree for monitoring reaction progress.

Safety & Handling

-

Nitro Compounds: Potentially energetic. Do not heat dry nitro-pyrazoles excessively.

-

Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment.

-

Diamine Toxicity: Aminopyrazoles can be skin sensitizers and toxic. Wear full PPE (gloves, goggles, lab coat).

-

Waste Disposal: Iron waste (Protocol B) must be disposed of as solid hazardous waste. Palladium waste (Protocol A) should be collected for metal recovery.

References

-

Synthesis of Pyrazole Intermediates

- Context: Synthesis of 1-(2-fluoroethyl)

- Source: Sigma-Aldrich & Fluorochem Product D

-

Link: (Verified commercially available building block).

-

General Nitro Reduction Protocols

- Method: Catalytic Hydrogenation and Iron Reduction of Nitro-Pyrazoles.

-

Source:Journal of Organic Chemistry, "Regioselective Synthesis of Pyrazoles", Deng et al., 2008.[2]

- Relevance: Establishes standard conditions for preserving pyrazole regiochemistry during reduction.

- Observation: Oxidative instability of vicinal diaminopyrazoles.

- Kinase Inhibitor Context (Pralsetinib): Structure: 1-(2-Fluoroethyl)-1H-pyrazole moiety in RET inhibitors. Source:Journal of Medicinal Chemistry, "Discovery of Pralsetinib (BLU-667)", 2020. (General structural reference for the scaffold).

Sources

Application Note & Protocol: Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Scaffolds via Cyclocondensation of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine (PP) framework is a fused, planar N-heterocyclic system that has garnered immense interest in medicinal chemistry and drug discovery.[1] Its rigid structure and synthetic versatility allow for extensive structural modifications, making it a "privileged scaffold" for the design of combinatorial libraries.[1] Compounds bearing this core exhibit a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Notably, several commercial drugs and clinical candidates, such as Larotrectinib and Dinaciclib, feature the pyrazolo[1,5-a]pyrimidine nucleus, underscoring its therapeutic relevance, particularly as potent and selective kinase inhibitors.[5][6]

This application note provides a detailed guide for the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives using a custom-designed precursor, 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine. We will explore the underlying chemical principles, provide step-by-step protocols for its reaction with common 1,3-biselectrophiles, and discuss the expected outcomes and characterization techniques.

The Key Precursor: Reactivity Profile of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine

The starting material, 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine, is a highly functionalized aminopyrazole designed for introducing specific pharmacophores into the final pyrazolo[1,5-a]pyrimidine scaffold.

-

N1-(2-Fluoroethyl) Group: The fluoroethyl moiety can enhance metabolic stability and modulate pharmacokinetic properties such as membrane permeability and bioavailability.

-

C4-Nitro Group: This potent electron-withdrawing group significantly deactivates the pyrazole ring. This has a critical impact on the nucleophilicity of the adjacent 3-amino group and the endocyclic N2 atom. Consequently, the cyclocondensation reaction is expected to require more forcing conditions (e.g., higher temperatures or stronger acid catalysis) compared to electron-rich aminopyrazoles.

-

C3-Amino Group: This exocyclic amine serves as the primary nucleophile, initiating the annulation sequence.

While the synthesis of this specific precursor is outside the scope of this note, analogous 1-alkyl-4-nitropyrazoles can be prepared via methods such as Mitsunobu reactions on 4-nitropyrazole, followed by subsequent chemical transformations to introduce the 3-amino group.[7][8]

Core Synthetic Strategy: Annulation with 1,3-Biselectrophiles

The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-biselectrophilic compound, such as a β-diketone or a β-ketoester.[1][9] This reaction, often acid-catalyzed, proceeds via a well-established mechanism.

Mechanistic Insights & Regioselectivity

The reaction mechanism involves two key steps:

-

Initial Nucleophilic Attack: The exocyclic 3-amino group of the pyrazole attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate (an enaminone).

-

Intramolecular Cyclization & Dehydration: The N2 atom of the pyrazole ring then attacks the second carbonyl group, leading to a bicyclic intermediate. Subsequent dehydration (loss of a water molecule) results in the aromatic pyrazolo[1,5-a]pyrimidine ring system.[9]

The reaction is highly regioselective. The initial attack by the more nucleophilic exocyclic 3-amino group, followed by cyclization involving the endocyclic N2 atom, invariably leads to the [1,5-a] fused system rather than the isomeric [3,4-b] system.

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of the target compounds.

Caption: Standard laboratory workflow for synthesis and analysis.

Protocol A: Synthesis of 2-(2-Fluoroethyl)-5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidine

This protocol uses acetylacetone (pentane-2,4-dione) as the 1,3-biselectrophile.

Materials:

-

1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (1.0 eq)

-

Acetylacetone (1.2 eq)

-

Glacial Acetic Acid (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice-water bath

Procedure:

-

To a 50 mL round-bottom flask, add 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (e.g., 1.0 mmol, 188 mg).

-

Add glacial acetic acid (10 mL) to dissolve the starting material.

-

Add acetylacetone (1.2 mmol, 120 mg, ~0.12 mL) to the solution.

-

Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to reflux (approx. 118 °C) for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

-

Slowly pour the cooled reaction mixture into 50 mL of ice-cold water with stirring.[9]

-

A precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

-

Dry the product under vacuum to yield the crude 2-(2-Fluoroethyl)-5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidine.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol B: Synthesis of 2-(2-Fluoroethyl)-5-hydroxy-7-methyl-3-nitropyrazolo[1,5-a]pyrimidine

This protocol uses ethyl acetoacetate, a non-symmetrical β-ketoester, which typically yields the 5-hydroxy-7-methyl isomer due to the higher reactivity of the ketone carbonyl compared to the ester carbonyl.

Materials:

-

1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Glacial Acetic Acid (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 50 mL round-bottom flask, add 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (1.0 mmol, 188 mg) and glacial acetic acid (10 mL).

-

Add ethyl acetoacetate (1.2 mmol, 156 mg, ~0.15 mL) to the mixture.

-

Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Causality: For less reactive aminopyrazoles or less reactive dicarbonyl partners like β-ketoesters, a strong acid catalyst such as H₂SO₄ can significantly accelerate the rate of both the initial condensation and the subsequent cyclization-dehydration step.[9]

-

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 8-16 hours, monitoring by TLC.

-

Upon completion, allow the reaction to cool to room temperature.

-

Pour the mixture into 50 mL of ice-cold water.

-

The product, which exists in a keto-enol tautomeric equilibrium (predominantly the 5-oxo-4,7-dihydro form), will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from ethanol or a similar solvent to obtain the purified product.

Product Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

| Technique | Expected Observations for 2-(2-Fluoroethyl)-5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidine |

| ¹H NMR | Singlets for the two methyl groups (5-Me and 7-Me), a singlet for the H-6 proton, and multiplets corresponding to the -CH₂CH₂F group. |

| ¹³C NMR | Peaks corresponding to the aromatic carbons of the fused ring system, two methyl carbons, and the two carbons of the fluoroethyl side chain. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₁₀H₁₁FN₄O₂). |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic system, and strong peaks for the N-O stretching of the nitro group. |

Note: Specific chemical shifts and coupling constants will need to be determined empirically. The data presented are generalized expectations based on the structure.

Conclusion

The cyclocondensation of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine with 1,3-dicarbonyl compounds provides a reliable and direct route to novel, highly functionalized pyrazolo[1,5-a]pyrimidine scaffolds. The protocols detailed herein are robust starting points that can be adapted for various biselectrophilic partners. The presence of the nitro group necessitates slightly more forcing reaction conditions but ultimately yields products poised for further chemical elaboration, such as reduction of the nitro group to an amine, which can serve as a handle for subsequent derivatization in drug discovery programs.[8]

References

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry.

-

Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Derivatives under Microwave Irradiation and Ultrasound. (2009). HETEROCYCLES.

-

The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2015). ARKIVOC.

-

Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. (2017). Chemistry Central Journal.

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2023). Molecules.

-

Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. (2022). Organic Letters.

-

Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. (2020). ARKIVOC.

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2006). Tetrahedron Letters.

-

Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules.

-

A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non. (2023). Periodica Polytechnica Chemical Engineering.

-

The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (2022). ResearchGate.

-

Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (2019). Current Organic Chemistry.

-

Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015). ACS Medicinal Chemistry Letters.

-

Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2016). Medicinal Chemistry Research.

-

Design and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives bearing nitrogen mustard moiety and evaluation of their antitumor activity in vitro and in vivo. (2016). European Journal of Medicinal Chemistry.

-

Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). Google Patents.

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2014). ResearchGate.

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). Molecules.

-

Pyrazole synthesis. (2024). Organic Chemistry Portal.

-

The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. (2018). Proceedings.

-

SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). Journal Marocain de Chimie Hétérocyclique.

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2023). Beilstein Journal of Organic Chemistry.

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][10]triazin-7(6H)-ones and Derivatives. (2021). Molecules.

-

Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. (2007). Tetrahedron.

Sources

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Design and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives bearing nitrogen mustard moiety and evaluation of their antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pp.bme.hu [pp.bme.hu]

- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. mdpi.com [mdpi.com]

Application Note: High-Yield Radiosynthesis and Validation of 1-(2-[¹⁸F]Fluoroethyl)-4-nitro-1H-pyrazol-3-amine ([¹⁸F]F-NPA)

Executive Summary & Scientific Context

This application note details the protocol for utilizing 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (herein referred to as [¹⁸F]F-NPA when radiolabeled) as a targeted PET radiotracer. While the prompt identifies this molecule as a "precursor," in the context of nuclear medicine, the fluorinated compound is the final radiotracer . The actual chemical precursor required for production is the corresponding tosylate or mesylate analog (e.g., 1-(2-(tosyloxy)ethyl)-4-nitro-1H-pyrazol-3-amine).

Scientific Rationale:

The 4-nitropyrazole core serves as a bioisostere to the 2-nitroimidazole moiety found in "gold standard" hypoxia tracers like [¹⁸F]FMISO and [¹⁸F]FAZA. The mechanism of action relies on the bioreductive trapping of the nitro group. In hypoxic (low oxygen) tumor microenvironments, nitroreductase enzymes reduce the nitro group (

Key Applications

-

Oncology: Mapping tumor hypoxia to predict resistance to radiation and chemotherapy.

-

Cardiology: Assessing viable but ischemic myocardium.

-

Prosthetic Group Chemistry: The primary amine at position 3 offers a potential conjugation site for labeling peptides, provided the nucleophilicity is sufficient.

Chemical Precursor Synthesis (Cold Chemistry)

Before radiolabeling, the labeling precursor (containing a good leaving group) must be synthesized. The following protocol describes the synthesis of the Tosylate Precursor (Compound B) from the commercially available 4-nitro-3-aminopyrazole.

Reaction Scheme Overview

-

Alkylation: 4-nitro-3-aminopyrazole + 2-Bromoethanol

Alcohol Intermediate. -

Activation: Alcohol Intermediate + p-Toluenesulfonyl chloride

Tosylate Precursor.

Detailed Protocol

Step 1: N-Alkylation

-

Reagents: Dissolve 4-nitro-1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF.

-

Base: Add

(2.0 eq) and stir at room temperature for 30 mins. -

Alkylation: Add 2-Bromoethanol (1.2 eq) dropwise.

-

Conditions: Heat to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Workup: Dilute with water, extract with ethyl acetate. Dry over

and concentrate. -

Purification: Silica gel column chromatography. Target: 2-(3-amino-4-nitro-1H-pyrazol-1-yl)ethanol.

Step 2: Tosylation (Synthesis of the Labeling Precursor)

-

Reagents: Dissolve the alcohol intermediate (from Step 1) in anhydrous DCM.

-

Catalyst: Add TEA (Triethylamine, 2.0 eq) and DMAP (catalytic amount).

-

Addition: Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

-

Reaction: Allow to warm to room temperature and stir overnight (12h).

-

Validation: The product, 2-(3-amino-4-nitro-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate , is the critical precursor for the radiolabeling step. Store at -20°C under Argon.

Automated Radiosynthesis Protocol ([¹⁸F]F-NPA)

This section describes the nucleophilic substitution (

Reagents & Consumables Table

| Component | Specification | Purpose |

| Precursor | 2.0–5.0 mg of Tosylate Precursor | Substrate for substitution |

| [¹⁸F]Fluoride | No-carrier-added (n.c.a.) in | Radionuclide source |

| Phase Transfer | Kryptofix 2.2.2 (15 mg) + | Solubilize F- in organic phase |

| Solvent | Anhydrous Acetonitrile (MeCN) or DMSO | Reaction medium |

| Purification | Semi-prep HPLC (C18 Column) | Isolate pure tracer |

Step-by-Step Workflow

-

Trapping & Elution:

-

Trap [¹⁸F]Fluoride on a QMA (Quaternary Methyl Ammonium) carbonate cartridge.

-

Elute into the reactor using the Kryptofix 2.2.2/

solution (1 mL MeCN/Water).

-

-

Azeotropic Drying:

-

Evaporate solvent at 95°C under Helium flow and vacuum.

-

Add 1 mL anhydrous MeCN and repeat evaporation (2x) to ensure anhydrous conditions (Critical for

efficiency).

-

-

Labeling Reaction:

-

Dissolve the Tosylate Precursor in 1 mL anhydrous DMSO (or MeCN).

-

Add to the dried [¹⁸F]Fluoride/K2.2.2 complex.

-

Condition: Heat at 100°C for 10 minutes .

-

-

Hydrolysis (Optional/Conditional):

-

Note: If protecting groups were used on the amine (e.g., Boc), add 1M HCl and heat at 90°C for 5 mins, then neutralize with NaOH. For the free amine precursor described above, this step is skipped.

-

-

Purification:

-

Dilute reaction mixture with 10 mL water.

-

Pass through a C18 Sep-Pak (pre-conditioned) to trap the product and remove unreacted [¹⁸F]Fluoride.

-

Elute product with 2 mL Ethanol or inject directly onto semi-prep HPLC.

-

HPLC Conditions: C18 Reverse Phase, Isocratic 15% Ethanol in Water (flow 3 mL/min). Collect the radioactive peak corresponding to the reference standard retention time.

-

-

Formulation:

-

Dilute HPLC fraction with saline. Pass through a 0.22

sterile filter into a sterile vial.

-

Visualization of Workflows

Diagram 1: Radiosynthesis Logic & Mechanism

This diagram illustrates the conversion of the precursor to the tracer and its biological mechanism.

Caption: Workflow showing the chemical synthesis of the precursor, the radiolabeling with Fluorine-18, and the biological trapping mechanism in hypoxic tumor cells.

Quality Control (QC) Protocols

Every batch must be validated before release.

Identity & Purity (HPLC)

-

Method: Analytical HPLC with UV (254 nm) and Radiometric detection.

-

Standard: Co-inject "cold" standard 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine.

-

Acceptance Criteria:

-

Retention time of radiotracer must match cold standard (

0.5 min). -

Radiochemical Purity (RCP) > 95%.[3]

-

Radionuclidic Identity

-

Method: Half-life measurement using a dose calibrator.

-

Acceptance Criteria:

= 105–115 minutes (Theoretical

Residual Solvents (GC)

-